molecular formula C7H6N3O+ B1198543 Benzenediazonium, 4-(aminocarbonyl)- CAS No. 55605-50-0

Benzenediazonium, 4-(aminocarbonyl)-

Cat. No.: B1198543
CAS No.: 55605-50-0
M. Wt: 148.14 g/mol
InChI Key: PQCIYCCPSITTJS-UHFFFAOYSA-O
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Description

Benzenediazonium, 4-(aminocarbonyl)- (IUPAC: 4-carbamoylbenzenediazonium, CAS 55605-50-0) is a diazonium salt featuring a benzene ring substituted with a diazonium group (-N₂⁺) and an aminocarbonyl (carbamoyl, -CONH₂) group at the para position . Its molecular formula is C₇H₆N₃O⁺, with a molecular weight of 148.14 g/mol. The carbamoyl group is electron-withdrawing, influencing the compound's stability and reactivity. Diazonium salts are pivotal intermediates in organic synthesis, particularly in azo coupling reactions and electrophilic substitutions.

Properties

IUPAC Name

4-carbamoylbenzenediazonium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-7(11)5-1-3-6(10-9)4-2-5/h1-4H,(H-,8,11)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCIYCCPSITTJS-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)[N+]#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N3O+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204152
Record name Benzenediazonium, 4-(aminocarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55605-50-0
Record name Benzenediazonium, 4-(aminocarbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055605500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 4-(aminocarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Benzenediazonium, 4-(aminocarbonyl)- with structurally related benzenediazonium derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Benzenediazonium, 4-(aminocarbonyl)- -N₂⁺, -CONH₂ (para) C₇H₆N₃O⁺ 148.14 High reactivity in azo couplings
4-Methoxybenzenediazonium chloride -N₂⁺, -OCH₃, -NH₂ (para) C₁₃H₁₂N₃O·Cl 285.71 Used in dye synthesis (e.g., Variamine Blue B)
4-(Dimethylamino)benzenediazonium tetrafluoroborate -N₂⁺, -N(CH₃)₂ (para) C₈H₁₀N₃⁺·BF₄⁻ 234.98 Enhanced stability due to electron-donating -N(CH₃)₂
4-(Hydroxymethyl)benzenediazonium -N₂⁺, -CH₂OH (para) C₇H₇N₂O⁺ 139.12 Intermediate in polymer chemistry
4-[Benzyl(ethyl)amino]benzenediazonium chloride -N₂⁺, -N(CH₂CH₃)(C₆H₅CH₂) (para) C₁₅H₁₆ClN₃ 273.76 Photosensitive applications

Reactivity and Stability

  • Electron-Withdrawing vs. Electron-Donating Groups: The aminocarbonyl group (-CONH₂) in the target compound reduces electron density on the benzene ring, making the diazonium ion less stable but more reactive in electrophilic substitutions compared to derivatives with electron-donating groups (e.g., -OCH₃ in , -N(CH₃)₂ in ). Methoxy and amino substituents (e.g., 4-Methoxybenzenediazonium chloride ) stabilize the diazonium ion through resonance, enabling storage at lower temperatures.
  • Solubility: The polar carbamoyl group enhances solubility in polar solvents (e.g., water, DMSO) compared to non-polar substituents like -CH₂OH .

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